1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that belongs to the class of ureas, specifically designed for potential therapeutic applications. This compound features a unique combination of structural elements, including a piperidine ring and a naphthalene moiety, which may contribute to its biological activity. The compound's synthesis and analysis have been explored in various studies, particularly in the context of its inhibitory effects on specific enzymes.
The compound has been referenced in patent literature and scientific research articles, indicating its relevance in medicinal chemistry and pharmacology. Notably, it has been studied as a potential inhibitor of soluble epoxide hydrolase, an enzyme implicated in various physiological processes and diseases .
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is classified as a urea derivative. Ureas are characterized by the functional group R1R2N-C(=O)-NR3R4, where R groups can be hydrogen or organic substituents. This specific compound contains both aromatic and aliphatic components, suggesting potential interactions with biological targets.
The synthesis of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of isonicotinoyl chloride with piperidine derivatives followed by coupling with naphthalenemethylamine.
The synthetic route may include:
These steps require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.
The molecular structure of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can be represented as follows:
This formula indicates that the compound consists of 17 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.
Key structural features include:
The compound can participate in various chemical reactions typical for urea derivatives:
Reactions involving this compound should be conducted under controlled conditions to avoid unwanted side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for monitoring reaction progress and product identification.
The mechanism of action for 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea primarily involves its interaction with soluble epoxide hydrolase. By inhibiting this enzyme, the compound can alter the metabolism of fatty acids and modulate inflammatory responses.
Research indicates that compounds structurally similar to this urea derivative exhibit significant inhibitory activity against soluble epoxide hydrolase, suggesting that this compound may also possess similar pharmacological properties .
The physical properties include:
Chemical properties relevant to this compound include:
Relevant data regarding melting point, boiling point, and specific reactivity profiles should be obtained from experimental studies or databases.
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has potential applications in:
Urea-based compounds represent a cornerstone of rational drug design due to their exceptional hydrogen-bonding capabilities, structural versatility, and proven therapeutic utility. The urea moiety (–NH–C(=O)–NH–) serves as a privileged pharmacophore that enables strong, directional interactions with biological targets through its dual hydrogen bond donor sites and carbonyl oxygen acceptor. This allows for high-affinity binding to diverse enzyme active sites and receptor domains. Hybrid urea scaffolds, particularly diarylureas and their structurally advanced derivatives, have yielded numerous clinical agents across therapeutic areas, most notably in oncology and inflammation.
Diarylureas feature two aromatic moieties linked via a urea bridge, creating a planar, rigid structure ideal for engaging in π-stacking interactions and occupying hydrophobic enzyme pockets. This scaffold has driven the development of multikinase inhibitors such as Sorafenib and Regorafenib, which incorporate diarylurea cores to simultaneously target vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Raf kinases [6]. The urea carbonyl oxygen forms critical hydrogen bonds with kinase hinge regions, while flanking aromatic systems penetrate hydrophobic subpockets.
Hybrid urea scaffolds extend this paradigm by incorporating non-aromatic heterocycles or aliphatic spacers to enhance target selectivity or physicochemical properties. For example, sEH inhibitor-16 (a potent soluble epoxide hydrolase inhibitor) integrates a tricyclic decane system and indolylmethyl-urea to achieve nanomolar inhibitory activity (IC50 = 2 nM) against inflammatory targets [5]. The urea linker in this compound coordinates catalytic residues while the bulky hydrophobic groups stabilize the enzyme-inhibitor complex.
Table 1: Clinically Relevant Urea-Based Therapeutics and Their Targets
Compound | Urea Scaffold Type | Primary Targets | Therapeutic Application | |
---|---|---|---|---|
Sorafenib | Diarylurea | VEGFR-2/3, PDGFR-β, Raf-1 | Renal cell carcinoma | |
sEH inhibitor-16 | Hybrid (aliphatic-aryl) | Soluble epoxide hydrolase | Acute pancreatitis | [5] |
Pyrazolyl-urea derivatives | Hybrid (heterocyclic-aryl) | Src, p38 MAPK, TrkA kinases | Anticancer leads | [6] |
The structural adaptability of urea hybrids enables optimization of drug-like properties:
The incorporation of naphthalenylmethyl groups at the urea terminus represents a strategic evolution from simple aryl substituents. Naphthalene’s fused bicyclic system provides enhanced hydrophobic contact surface area compared to monocyclic aromatics, along with distinct electronic profiles that influence π-π stacking and cation-π interactions. In kinase inhibitors, the naphthalene moiety frequently occupies deep hydrophobic pockets adjacent to the ATP-binding site.
Structure-activity relationship (SAR) studies of urea-based kinase inhibitors reveal that naphthalen-1-ylmethyl substitution (as in the core compound) confers superior potency over phenyl analogs due to:
Table 2: Evolution of Naphthalenylmethyl-Urea Derivatives in Drug Design
Structural Feature | Example Compound | Biological Advantage | |
---|---|---|---|
Simple phenyl-urea | Celecoxib analogs | Moderate CA inhibition (Ki > 200 nM) | [6] |
Naphthalen-1-ylmethyl-urea | Core compound (this study) | Enhanced hydrophobic pocket occupancy | |
Hybrid heterocyclic-naphthyl | Pyrazolyl-naphthyl ureas | Dual kinase/enzyme inhibition (e.g., Src/hCA) | [6] |
Recent derivatives exploit this scaffold for multi-target engagement. Pyrazolyl-urea compounds bearing naphthalene substituents demonstrate simultaneous inhibition of carbonic anhydrase (CA) and Src kinase, capitalizing on naphthalene’s ability to bind zinc-coordinated enzyme active sites and hydrophobic kinase pockets [6]. Similarly, cannabinoid receptor antagonists incorporate naphthalenylmethyl-ureas to achieve sub-micromolar affinity (IC50 3.61–5.19 nM) via deep membrane embedding [6].
The piperidin-4-ylmethyl group attached to the urea nitrogen provides a three-dimensional vector for engaging targets beyond the plane of the aromatic system. Piperidine’s alicyclic nature introduces sp3 character to otherwise planar architectures, improving solubility and enabling access to sterically constrained binding sites. N-Functionalization of piperidine, particularly with isonicotinoyl (4-pyridylcarbonyl), creates a bifurcated pharmacophore capable of dual-mode target engagement.
Kinase inhibition patents highlight piperidin-4-yl derivatives as privileged scaffolds for JAK/STAT pathway modulation [4]. Specifically:
Table 3: Target Applications of Piperidinyl-Isonicotinoyl Hybrids
Piperidine Substitution Pattern | Therapeutic Target | Observed Bioactivity | |
---|---|---|---|
1-(Azetidin-1-yl)piperidin-4-yl | JAK1 inhibitors | Patent WO2011112662A1 claims | [4] |
1-Isonicotinoylpiperidin-4-yl | Kinase hinge region engagement | Predicted for core compound | |
1-(Phenylsulfonyl)piperidin-4-yl | Cannabinoid receptor antagonists | IC50 3.61–1844 nM | [6] |
The piperidinyl-isonicotinoyl motif in the core compound enables simultaneous engagement of both catalytic and regulatory kinase domains:
This pharmacophoric integration creates a polyfunctional scaffold optimized for high-affinity, selective interactions with disease-relevant kinases and enzymes, positioning the core compound as a promising candidate for further development.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2